Bizelesin

Übersicht

Beschreibung

Bizelesin ist ein hochwirksames Antitumormittel, das zur Klasse der Cyclopropylpyrroloindole gehört. Es wurde als synthetisches Analogon des Naturprodukts CC-1065 entwickelt, das aus dem Bakterium Streptomyces zelensis isoliert wurde. This compound zeigt eine starke Aktivität gegen verschiedene Arten von Krebszellen, darunter Darm-, Pankreas-, Gebärmutterhals-, Endometrium-, Eierstock- und Leukämiezellen, selbst bei sehr niedrigen Konzentrationen .

Vorbereitungsmethoden

Bizelesin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Cyclopropylpyrroloindol-Strukturen beinhalten. Der synthetische Weg umfasst in der Regel die folgenden Schritte:

Bildung des Cyclopropylringes: Dies beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Cyclopropanierungsmittel unter kontrollierten Bedingungen.

Pyrroloindolsynthese: Das Cyclopropyl-Zwischenprodukt wird dann mit Indolderivaten umgesetzt, um die Pyrroloindolstruktur zu bilden.

Analyse Chemischer Reaktionen

Bizelesin unterliegt verschiedenen Arten von chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit DNA betreffen:

Alkylierung: this compound alkyliert die N3-Position von Adeninbasen in DNA, was zur Bildung von Interstrang-Quervernetzungen führt.

Interstrang-Quervernetzung von DNA: Die Verbindung bildet kovalente Bindungen zwischen Adeninbasen auf gegenüberliegenden DNA-Strängen, wodurch die DNA-Helix gestört wird und zum Zelltod führt.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind:

Cyclopropanierungsmittel: Wird bei der anfänglichen Bildung des Cyclopropylringes verwendet.

Indolderivate: Werden mit dem Cyclopropyl-Zwischenprodukt umgesetzt, um die Pyrroloindolstruktur zu bilden.

DNA: Das Hauptziel für die alkylierende Aktivität von this compound.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind DNA-Addukte und quervernetzte DNA-Stränge.

Wissenschaftliche Forschungsanwendungen

Bizelesin wurde umfassend auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Seine starke Aktivität gegen verschiedene Krebszelllinien macht es zu einem vielversprechenden Kandidaten für die Chemotherapie. Einige wichtige Forschungsanwendungen umfassen:

Krebstherapie: This compound hat in präklinischen und klinischen Studien Wirksamkeit gegen eine Reihe von soliden Tumoren gezeigt, darunter Eierstock-, Pankreas- und Darmkrebs

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Antikrebsmittel mit verbesserter Wirksamkeit und reduzierter Toxizität.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an die kleine Furche der DNA und Alkylierung der N3-Position von Adeninbasen. Dies führt zur Bildung von Interstrang-Quervernetzungen, die die DNA-Helix stören und die Replikation und Transkription verhindern. Die resultierende DNA-Schädigung löst Zelltodwege aus, die zur selektiven Tötung von Krebszellen führen .

Wirkmechanismus

Bizelesin exerts its effects by binding to the minor groove of DNA and alkylating the N3 position of adenine bases. This leads to the formation of interstrand cross-links, which disrupt the DNA helix and prevent replication and transcription. The resulting DNA damage triggers cell death pathways, leading to the selective killing of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Bizelesin gehört zu einer Klasse von Verbindungen, die als Cyclopropylpyrroloindole bekannt sind, zu denen auch Adozelesin und Carzelesin gehören. Diese Verbindungen teilen sich ähnliche DNA-Bindungs- und Alkylierungseigenschaften, unterscheiden sich jedoch in ihren spezifischen Strukturen und Wirkmechanismen:

Adozelesin: Bildet monoalkylierte Addukte mit DNA, was zu weniger ausgedehnten DNA-Schäden im Vergleich zu this compound führt.

This compound: Einzigartig in seiner Fähigkeit, Interstrang-Quervernetzungen zwischen zwei Adeninbasen zu bilden, was zu tödlicheren DNA-Schäden führt.

Diese Unterschiede heben die einzigartigen Eigenschaften von this compound und seine potenziellen Vorteile als Antikrebsmittel hervor.

Biologische Aktivität

Bizelesin, a potent cyclopropylpyrroloindole, is recognized for its unique bifunctional alkylating properties that specifically target AT-rich sequences in DNA. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and toxicity profiles based on diverse research findings.

This compound operates primarily as a DNA-damaging agent by forming covalent bonds with DNA at specific sites, leading to disruptions in replication and transcription processes. It preferentially binds to AT-rich regions of the genome, which are often found in oncogenes and tumor suppressor genes. This selective targeting enhances its cytotoxic effects on cancer cells while sparing normal tissues to some extent.

Pharmacokinetics

A Phase I clinical trial assessed the pharmacokinetics of this compound in patients with advanced solid malignancies. The study administered escalating doses of this compound via intravenous injection every four weeks. Key findings included:

- Maximum Tolerated Dose (MTD) : Established at 0.71 µg/m² for heavily pretreated patients and 1.26 µg/m² for minimally pretreated patients .

- Toxicity Profile : The most common side effect was myelosuppression, particularly neutropenia. Other hematological toxicities such as thrombocytopenia and anemia were less frequently observed .

Clinical Efficacy

In clinical settings, this compound has demonstrated promising anticancer activity:

- A notable case involved a patient with advanced ovarian carcinoma who experienced a 40% reduction in measurable disease lasting 24 months following treatment with this compound .

- The drug's efficacy is attributed to its ability to induce cell cycle arrest , particularly at the G2-M checkpoint, leading to cellular senescence rather than apoptosis in certain contexts .

Comparative Studies

Research comparing this compound with other alkylating agents like adozelesin revealed distinct biological responses:

- Cell Cycle Effects : this compound induced G2-M arrest and senescence, while adozelesin triggered apoptosis in similar cell types .

- Cytotoxicity : this compound was found to be more cytotoxic than adozelesin across various cell lines, indicating its potential as a more effective therapeutic option .

Summary of Key Findings

| Characteristic | This compound | Adozelesin |

|---|---|---|

| Mechanism | Bifunctional alkylating agent | Monofunctional alkylating agent |

| Target DNA Sequence | AT-rich islands | Similar but less selective |

| Primary Effect | G2-M arrest and senescence | Apoptosis |

| MTD (µg/m²) | 0.71 (HP), 1.26 (MP) | Higher than this compound |

| Common Toxicity | Neutropenia | Thrombocytopenia |

| Clinical Response | 40% reduction in ovarian cancer | Varies |

Eigenschaften

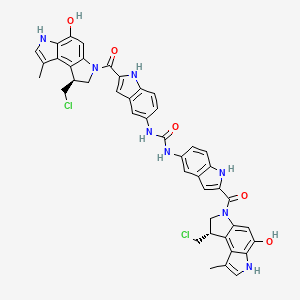

IUPAC Name |

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKWHRXTPJODV-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156213 | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-21-6 | |

| Record name | Bizelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bizelesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIZELESIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.